molecular formula C17H17ClN2O5 B5085009 4-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide

4-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide

Cat. No. B5085009
M. Wt: 364.8 g/mol
InChI Key: DAZCLEYVUSKLHF-UHFFFAOYSA-N
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Description

4-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. This compound is also known as nitrofenac, and it belongs to the family of nitroanilines, which are widely used as herbicides and pesticides.

Scientific Research Applications

4-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases. Additionally, this compound has been investigated for its potential use as a herbicide and pesticide, as it has been shown to be effective against a wide range of weeds and pests.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the regulation of various physiological processes, including inflammation and pain. By inhibiting the production of prostaglandins, 4-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide can reduce inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, 4-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells, although the exact mechanism of this effect is not yet fully understood. Additionally, this compound has been shown to have antioxidant properties, which may make it useful in the prevention and treatment of various diseases that are associated with oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide for lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, one of the main limitations of this compound is its potential toxicity, which means that it must be handled with care in the laboratory.

Future Directions

There are several future directions for research on 4-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide. One potential direction is the development of new drugs based on this compound for the treatment of various inflammatory diseases. Another potential direction is the investigation of its potential use as a herbicide and pesticide, particularly in the context of sustainable agriculture. Additionally, further research on the biochemical and physiological effects of this compound may reveal new potential applications in the prevention and treatment of various diseases.

Synthesis Methods

The synthesis of 4-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 4-chloroacetophenone. This compound is then reacted with 4-methoxy-2-nitroaniline in the presence of potassium carbonate to produce 4-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide. The overall yield of this synthesis method is approximately 60%.

properties

IUPAC Name

4-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5/c1-24-14-8-9-15(16(11-14)20(22)23)19-17(21)3-2-10-25-13-6-4-12(18)5-7-13/h4-9,11H,2-3,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZCLEYVUSKLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCCOC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide

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